molecular formula C14H19N B14273015 N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine CAS No. 157949-12-7

N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine

Cat. No.: B14273015
CAS No.: 157949-12-7
M. Wt: 201.31 g/mol
InChI Key: AIFYGKFTTXFWJD-UHFFFAOYSA-N
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Description

N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine is an organic compound with the molecular formula C14H19N It is a member of the amine family, characterized by the presence of a benzyl group, a prop-2-en-1-yl group, and a but-3-en-1-amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine can be achieved through several methods. One common approach involves the reaction of benzylamine with allyl bromide under basic conditions to form N-benzyl-N-(prop-2-en-1-yl)amine. This intermediate can then be further reacted with but-3-en-1-yl bromide to yield the final product. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzyl-N-(prop-2-en-1-yl)but-3-en-1-amine is unique due to its combination of benzyl, allyl, and butenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

157949-12-7

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

N-benzyl-N-prop-2-enylbut-3-en-1-amine

InChI

InChI=1S/C14H19N/c1-3-5-12-15(11-4-2)13-14-9-7-6-8-10-14/h3-4,6-10H,1-2,5,11-13H2

InChI Key

AIFYGKFTTXFWJD-UHFFFAOYSA-N

Canonical SMILES

C=CCCN(CC=C)CC1=CC=CC=C1

Origin of Product

United States

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